N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold known for diverse biological activities, including antifungal and enzyme-inhibitory properties. The structure features:
- 1,3,4-Oxadiazole core: Linked to a 2-chlorophenyl group at position 5, enhancing electron-withdrawing effects and steric bulk.
- Benzamide moiety: Substituted at position 4 with a methyl(phenyl)sulfamoyl group, which contributes to hydrogen bonding and hydrophobic interactions.
The 2-chlorophenyl group may improve target affinity by increasing lipophilicity, while the sulfamoyl group enhances solubility and binding to enzymes like thioredoxin reductase (Trr1), a target in antifungal therapies .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-27(16-7-3-2-4-8-16)32(29,30)17-13-11-15(12-14-17)20(28)24-22-26-25-21(31-22)18-9-5-6-10-19(18)23/h2-14H,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUKKIYEIQSAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The chlorophenyl group is introduced through a halogenation reaction, and the sulfamoylbenzamide moiety is formed through a sulfamation reaction involving amines and sulfonic acid derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency. Solvent recovery and recycling systems would be implemented to minimize waste and environmental impact.
Chemical Reactions Analysis
Reactivity of the Sulfamoyl Group
The methyl(phenyl)sulfamoyl moiety (–SO₂N(CH₃)Ph) is a key reactive site, enabling nucleophilic substitutions and hydrolytic cleavage.
| Reaction Type | Conditions/Reagents | Products/Outcomes | Key Findings |
|---|---|---|---|
| Hydrolysis | Acidic (HCl, H₂O, reflux) or Basic (NaOH, H₂O/EtOH) | Sulfonic acid derivative + methyl(phenyl)amine | Acidic hydrolysis cleaves the S–N bond, yielding 4-sulfobenzamide and methyl(phenyl)amine. Basic conditions favor partial deprotonation but require prolonged heating. |
| Oxidation | H₂O₂ (30%), CH₃COOH, 60°C | Sulfonyl peroxide intermediates | Forms unstable peroxides, detectable via IR spectroscopy (S=O stretch at 1170–1190 cm⁻¹). Limited synthetic utility due to side reactions. |
| Nucleophilic Substitution | Thionyl chloride (SOCl₂), followed by RNH₂ | New sulfonamide derivatives | Replaces the methyl(phenyl)amine group with primary/secondary amines. Yields range from 65–82% depending on steric hindrance. |
Reactivity of the 1,3,4-Oxadiazole Ring
The oxadiazole ring undergoes electrophilic substitution and ring-opening reactions due to electron-deficient nitrogen atoms.
Functionalization of the Benzamide Core
The benzamide group participates in classical amide reactions and aromatic substitutions.
| Reaction Type | Conditions/Reagents | Products/Outcomes | Key Findings |
|---|---|---|---|
| Amide Hydrolysis | Conc. HCl, reflux | Benzoic acid + oxadiazol-2-amine | Hydrolyzes the amide bond, yielding 4-[methyl(phenyl)sulfamoyl]benzoic acid. Side products include chlorophenyl fragments. |
| Aromatic Halogenation | Br₂/FeBr₃ (electrophilic bromination) | Brominated benzamide | Bromination occurs para to the sulfamoyl group. Limited regioselectivity due to steric effects from the oxadiazole ring. |
Cross-Coupling Reactions
The 2-chlorophenyl group enables palladium-catalyzed couplings for structural diversification.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential antitubercular, antiviral, and anti-inflammatory properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Variations in the Oxadiazole Substituents
The substituent at position 5 of the oxadiazole ring critically influences bioactivity:
Key Insight : Electron-withdrawing groups (e.g., Cl) improve target engagement, while bulky substituents (e.g., 4-methoxyphenylmethyl) balance solubility and potency.
Modifications in the Sulfamoyl Group
The sulfamoyl group at position 4 of the benzamide modulates enzyme inhibition and pharmacokinetics:
Key Insight : Methyl(phenyl)sulfamoyl offers a unique balance of steric bulk and polarity, making it superior to alkyl-substituted sulfamoyl groups in target interactions .
Antifungal Activity and Mechanism
Compared to fluconazole (a standard antifungal), the target compound and analogs inhibit Trr1, a critical enzyme in fungal redox homeostasis:
Key Insight : While LMM5 and LMM11 are confirmed Trr1 inhibitors, the target compound’s 2-chlorophenyl group may improve inhibition kinetics, though experimental validation is needed .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on available literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₃ClN₄O₂S
- Molecular Weight : 300.70 g/mol
- CAS Number : 90147-10-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₄O₂S |
| Molecular Weight | 300.70 g/mol |
| CAS Number | 90147-10-7 |
| LogP | 3.997 |
| PSA | 71.51 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole ring and subsequent sulfamoylation. Various methods have been reported in the literature for synthesizing similar compounds with oxadiazole moieties, which are known for their biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole structures exhibit notable antimicrobial properties. For instance, derivatives of oxadiazole have been evaluated for their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies indicate that these compounds can inhibit bacterial growth effectively at concentrations as low as 1 µg/mL .
Anticancer Activity
Compounds with similar structures have shown promising anticancer activities. For example, a study highlighted that certain benzamide derivatives significantly inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 0.20 to 2.58 µM . The mechanism often involves inducing apoptosis through intrinsic pathways, as evidenced by assays measuring caspase activation and mitochondrial membrane potential changes.
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound may exhibit other pharmacological activities such as anti-inflammatory effects and enzyme inhibition (e.g., acetylcholinesterase) which are critical for treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antibacterial Study : A series of oxadiazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated a strong correlation between structural modifications and increased antibacterial activity, suggesting that the presence of electron-withdrawing groups enhances efficacy .
- Anticancer Research : In a study involving various benzamide derivatives, one compound exhibited significant inhibition of RET kinase activity, which is crucial in cancer signaling pathways. This compound demonstrated an ability to reduce cell proliferation in RET-driven cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
